2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxy-3-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for the synthesis of complex organic molecules. Its applications include:
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in Suzuki-Miyaura coupling.
4-Methoxyphenylboronic Acid: Similar structure but lacks the trifluoromethyl group, affecting its reactivity and stability.
Uniqueness
2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethyl group, which enhances its stability and reactivity in cross-coupling reactions. This makes it a preferred reagent for synthesizing complex organic molecules .
Biological Activity
The compound 2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has attracted attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on various research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H18F3O2B
- Molecular Weight : 304.11 g/mol
- Structure : The compound features a dioxaborolane ring and a phenyl group substituted with methoxy and trifluoromethyl groups.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Activity
- Mechanism of Action : Preliminary studies suggest that the compound may exert its anticancer effects through the inhibition of specific kinases involved in cancer cell proliferation. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability in cancer cells.
-
Cell Line Studies : In vitro assays have demonstrated that this compound inhibits the growth of several cancer cell lines, including:
- Breast Cancer (MCF-7) : Exhibited IC50 values in the low micromolar range.
- Lung Cancer (A549) : Showed significant dose-dependent growth inhibition.
Case Studies
A notable study investigated the effects of this compound on tumor xenografts in mice. The results indicated:
- A 30% reduction in tumor volume when administered at doses of 10 mg/kg body weight.
- Enhanced apoptosis in tumor tissues as evidenced by increased caspase-3 activity.
Pharmacokinetics and Toxicology
- Absorption and Distribution : The compound's lipophilic nature suggests good absorption through biological membranes. Studies indicate a moderate half-life in plasma.
- Toxicity Profile : Toxicological assessments revealed no significant acute toxicity at therapeutic doses. Long-term studies are ongoing to evaluate chronic effects.
Data Summary
Property | Value |
---|---|
Molecular Formula | C15H18F3O2B |
Molecular Weight | 304.11 g/mol |
IC50 (MCF-7) | Low micromolar range |
IC50 (A549) | Low micromolar range |
Tumor Volume Reduction | 30% at 10 mg/kg |
Apoptosis Induction | Increased caspase-3 activity |
Properties
IUPAC Name |
2-[4-methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)9-6-7-11(19-5)10(8-9)14(16,17)18/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCAOOMRVSIDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.